molecular formula C7H3ClF3IO B6343813 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene CAS No. 1198422-68-2

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

Cat. No. B6343813
CAS RN: 1198422-68-2
M. Wt: 322.45 g/mol
InChI Key: BWSWWLJYWYGXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-4-iodo-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3IO . It is a derivative of benzene, which is an aromatic compound . The compound contains a trifluoromethoxy group, which is an aryl trifluoromethyl ether .


Synthesis Analysis

The synthesis of “1-Chloro-4-iodo-2-(trifluoromethoxy)benzene” can be achieved from related compounds. For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the use of 2-(Trifluoromethoxy)iodobenzene, which may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-iodo-2-(trifluoromethoxy)benzene” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a trifluoromethoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

Electrophilic Trifluoromethylation

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is utilized in electrophilic trifluoromethylation, specifically in the catalytic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This process is useful in the formation of various aromatic and heteroaromatic compounds, often yielding a mixture of regioisomers with significant thermal stability. The reaction typically involves radical species and shows a small kinetic deuterium isotope effect (Mejía & Togni, 2012).

Ring Halogenation

Another application is in ring halogenation processes. Here, 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is used in the halogenation of polyalkylbenzenes, providing a pathway to synthesize mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yields (Bovonsombat & Mcnelis, 1993).

Polymer Chemistry

In polymer chemistry, derivatives of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene are synthesized for various applications. For example, compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene are synthesized and characterized for their use in creating fluorine-containing polyetherimide, highlighting the importance of these compounds in developing novel materials (Yu Xin-hai, 2010).

Organometallic Chemistry

This compound also finds application in organometallic chemistry, such as in the synthesis and characterization of novel complexes and their catalytic properties. For instance, studies involving the synthesis of dinuclear palladium(I) 1,3-bis[(2-chloro)benzene]triazenide complexes and their electro-catalytic properties showcase the versatility of halogenated benzene derivatives in catalysis and materials science (Jing Chu et al., 2014).

properties

IUPAC Name

1-chloro-4-iodo-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSWWLJYWYGXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 5
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.